molecular formula C12H19NOS B2779739 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine CAS No. 2034421-43-5

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine

Cat. No.: B2779739
CAS No.: 2034421-43-5
M. Wt: 225.35
InChI Key: BERRAPZPPGDAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is a compound that belongs to the class of heterocyclic compounds, specifically piperidines and thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-1-((5-methylthiophen-2-yl)methyl)piperidine are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . .

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may interact with multiple pathways.

Result of Action

Given the diverse biological activities associated with piperidine derivatives , this compound may have a range of effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine typically involves the reaction of 4-methoxypiperidine with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10-3-4-12(15-10)9-13-7-5-11(14-2)6-8-13/h3-4,11H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRAPZPPGDAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.